L-ALANINE-N-T-BOC (3-13C)
CAS No.:
Cat. No.: VC3687588
Molecular Formula:
Molecular Weight: 190.20
Purity: 98%
* For research use only. Not for human or veterinary use.

Specification
Molecular Weight | 190.20 |
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Introduction
Chemical Structure and Properties
Molecular Identity and Structure
L-ALANINE-N-T-BOC (3-13C) possesses a defined chemical identity with specific structural characteristics that determine its function in research settings. The compound consists of an L-alanine backbone with the BOC protecting group attached to the amino nitrogen and a 13C isotope specifically incorporated at the methyl carbon position.
Physical and Chemical Properties
The physical and chemical properties of L-ALANINE-N-T-BOC (3-13C) provide important information for researchers utilizing this compound in laboratory settings. These properties are summarized in the following table:
Property | Value |
---|---|
CAS Number | 201740-79-6 |
Molecular Formula | C₇¹³CH₁₅NO₄ |
Molecular Weight | 190.20 g/mol |
Melting Point | 79-83°C |
WGK Germany (Water Hazard Class) | 3 |
These properties indicate a stable compound with moderate molecular weight and defined physical characteristics . The melting point range suggests a relatively pure substance, and the Water Hazard Class rating of 3 indicates that care should be taken in handling and disposal to prevent environmental contamination.
Synthesis and Production Methods
The synthesis of L-ALANINE-N-T-BOC (3-13C) typically involves a controlled reaction process starting with isotopically labeled L-alanine. While specific synthetic protocols may vary, the general approach involves the reaction of L-alanine-3-13C with tert-butoxycarbonyl anhydride or di-tert-butyl dicarbonate under basic conditions.
The process requires precise control of reaction parameters including temperature, pH, and reagent concentrations to ensure high yields and purity of the final product. The resulting compound must meet stringent quality standards to be suitable for research applications, particularly when used in peptide synthesis or metabolic studies where impurities could compromise experimental outcomes .
Applications in Scientific Research
Nuclear Magnetic Resonance (NMR) Studies
One of the primary applications of L-ALANINE-N-T-BOC (3-13C) is in NMR spectroscopy, where the 13C isotope provides enhanced signal intensity at a specific position. This property makes the compound particularly useful for:
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Structural determination of peptides and proteins
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Investigation of reaction mechanisms in organic synthesis
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Analysis of conformational changes in biomolecules
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Tracking specific carbon atoms through metabolic pathways
The ability to selectively observe the labeled carbon position through NMR spectroscopy offers researchers powerful insights into molecular behavior that would be difficult to obtain with unlabeled compounds .
Metabolic Studies and Biomedical Research
Isotopically labeled compounds like L-ALANINE-N-T-BOC (3-13C) play crucial roles in metabolic research, particularly in studies related to glucose and alanine metabolism. The stable isotope labeling allows for in vivo measurement of metabolic processes without the risks associated with radioactive isotopes .
In biomedical research, these compounds help scientists understand the metabolic changes associated with conditions such as diabetes, providing insights that can lead to improved diagnostic and therapeutic approaches.
Comparison with Related Compounds
L-ALANINE-N-T-BOC (3-13C) belongs to a family of isotopically labeled protected amino acids, each with specific applications in research. The following table compares this compound with several related molecules:
Compound | Molecular Weight (g/mol) | Isotopic Labeling | Mass Shift from Unlabeled (Da) | Primary Applications |
---|---|---|---|---|
L-ALANINE-N-T-BOC (3-13C) | 190.20 | 13C at position 3 | +1 | Peptide synthesis, NMR studies |
L-ALANINE-N-T-BOC (1-13C) | ~190 | 13C at position 1 | +1 | Carboxyl group tracking in reactions |
L-ALANINE-N-T-BOC [3-13C,15N] | 191.20 | 13C at position 3 and 15N | +2 | Dual isotope labeling for advanced NMR |
L-ALANINE-N-FMOC (3-13C) | ~310 | 13C at position 3 | +1 | Solid-phase peptide synthesis |
Boc-Ala-OH-13C3 | 192.19 | 13C at all three carbon positions | +3 | Comprehensive carbon tracking |
This diversity of isotopically labeled compounds allows researchers to select the specific tool that best addresses their experimental requirements, with the choice of protecting group and labeling pattern determined by the particular research objectives .
Recent Research Developments
Recent research involving L-ALANINE-N-T-BOC (3-13C) has focused on several key areas that demonstrate the compound's versatility and continued relevance in scientific investigation:
Advanced Structural Studies
Researchers have utilized the compound's specific isotopic labeling to conduct detailed structural studies of peptides and proteins. The 13C label provides precise information about specific carbon environments, enhancing understanding of molecular conformations and interactions .
Metabolic Pathway Elucidation
The strategic position of the 13C label in L-ALANINE-N-T-BOC (3-13C) has enabled researchers to trace the metabolic fate of alanine in various biological systems. These studies have contributed to our understanding of how amino acids are processed in normal and disease states .
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